molecular formula C9H16OS2 B14319011 4-(1,3-Dithian-2-ylidene)pentan-1-ol CAS No. 107270-41-7

4-(1,3-Dithian-2-ylidene)pentan-1-ol

Cat. No.: B14319011
CAS No.: 107270-41-7
M. Wt: 204.4 g/mol
InChI Key: VUBXZTDBDZFKAT-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-ylidene)pentan-1-ol is an organic compound that features a 1,3-dithiane ring attached to a pentanol chain. This compound is notable for its unique structure, which includes a sulfur-containing heterocycle. The presence of the 1,3-dithiane ring makes it a valuable intermediate in organic synthesis, particularly in the protection of carbonyl groups and in umpolung (polarity inversion) reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Dithian-2-ylidene)pentan-1-ol can be synthesized through the reaction of 1,3-propanedithiol with a suitable aldehyde or ketone under acidic conditions. The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired dithiane compound. Common catalysts used in this reaction include Lewis acids such as boron trifluoride or Brönsted acids like p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvent-free conditions or environmentally benign solvents can also be employed to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-ylidene)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1,3-Dithian-2-ylidene)pentan-1-ol primarily involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can be formed by the reaction of the compound with a carbonyl group, effectively “masking” the carbonyl functionality. This protection allows for subsequent reactions to occur without interference from the carbonyl group. The dithiane ring can later be removed under specific conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dithian-2-ylidene)pentan-1-ol is unique due to its combination of a dithiane ring and a pentanol chain, which provides distinct reactivity and versatility in synthetic applications. Its ability to act as a protecting group and participate in umpolung reactions makes it particularly valuable in organic synthesis .

Properties

CAS No.

107270-41-7

Molecular Formula

C9H16OS2

Molecular Weight

204.4 g/mol

IUPAC Name

4-(1,3-dithian-2-ylidene)pentan-1-ol

InChI

InChI=1S/C9H16OS2/c1-8(4-2-5-10)9-11-6-3-7-12-9/h10H,2-7H2,1H3

InChI Key

VUBXZTDBDZFKAT-UHFFFAOYSA-N

Canonical SMILES

CC(=C1SCCCS1)CCCO

Origin of Product

United States

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